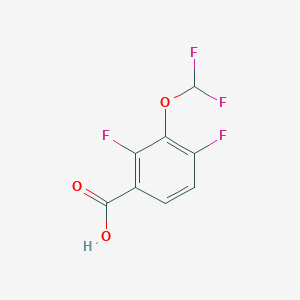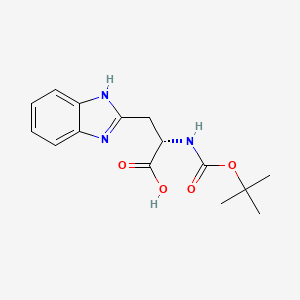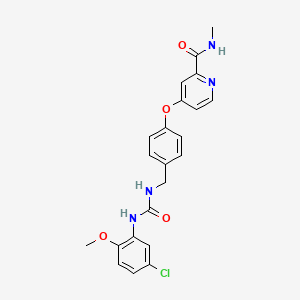
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide is a complex organic compound with a molecular formula of C16H16ClN3O4 This compound is notable for its unique structure, which includes a picolinamide moiety linked to a chlorinated methoxyphenylurea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 5-chloro-2-methoxyaniline, which is then reacted with isocyanates to form the corresponding urea derivative. This intermediate is further reacted with picolinamide derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as chloroform or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
化学反応の分析
Types of Reactions
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
作用機序
The mechanism of action of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .
類似化合物との比較
Similar Compounds
- 4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl N-methylcarbamate
- 4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)benzoic acid
- N-(5-chloro-2-hydroxyphenyl)urea derivatives
Uniqueness
Compared to similar compounds, 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide stands out due to its picolinamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in various research applications .
特性
分子式 |
C22H21ClN4O4 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
4-[4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-24-21(28)19-12-17(9-10-25-19)31-16-6-3-14(4-7-16)13-26-22(29)27-18-11-15(23)5-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28)(H2,26,27,29) |
InChIキー |
CEDLUALYYLNBRI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


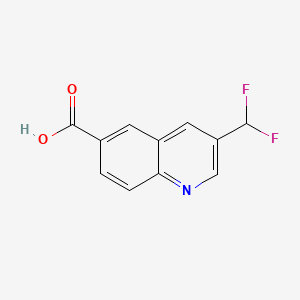


![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
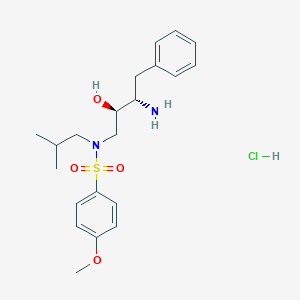
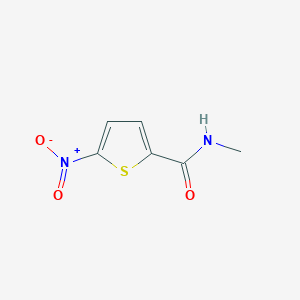
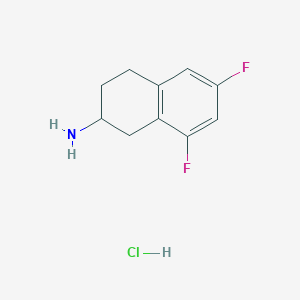
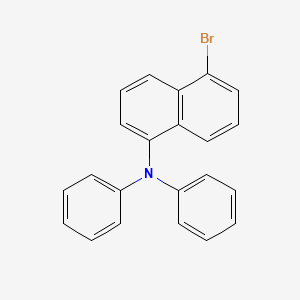
![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
